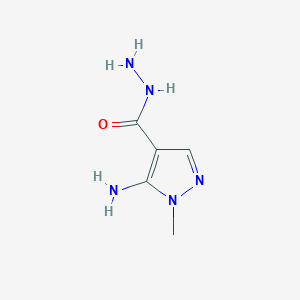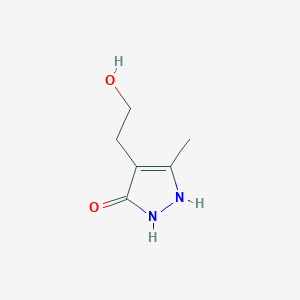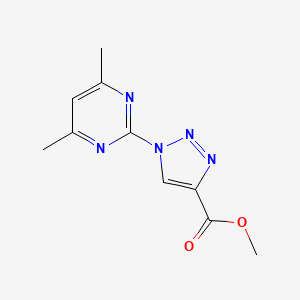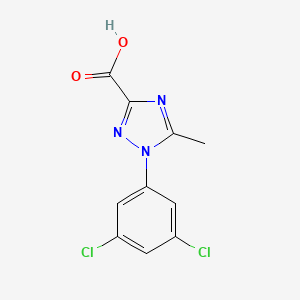
2-(2,4-Dinitrophenyl)cyclohexanone
Übersicht
Beschreibung
2-(2,4-Dinitrophenyl)cyclohexanone, also known as Cyclohexanone 2,4-dinitrophenylhydrazone, is a useful standard for elemental analysis and is also used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-(2,4-Dinitrophenyl)cyclohexanone involves the reaction of monosaccharides, such as glucose, with 2,4-dinitrophenylhydrazine (DNPH). The instability of the formed imine product can make the spectrophotometric analysis of monosaccharides challenging. A modified derivatization procedure has been proposed, which involves performing the product work-up step under acidic conditions .Molecular Structure Analysis
The molecular formula of 2-(2,4-Dinitrophenyl)cyclohexanone is C12H12N2O5. It has an average mass of 264.234 Da and a monoisotopic mass of 264.074615 Da .Chemical Reactions Analysis
2-(2,4-Dinitrophenyl)cyclohexanone is involved in the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) as a test for the carbon-oxygen double bond .Physical And Chemical Properties Analysis
2-(2,4-Dinitrophenyl)cyclohexanone has a density of 1.4±0.1 g/cm^3, a boiling point of 420.3±45.0 °C at 760 mmHg, and a flash point of 204.1±21.5 °C. It has 7 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
HPLC Analysis
“2-(2,4-Dinitrophenyl)cyclohexanone” is used in High-Performance Liquid Chromatography (HPLC) analysis. HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. The compound can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Elemental Analysis Standard
This compound is a useful standard for elemental analysis. Elemental analysis is a process where a sample of some material (e.g., soil, waste or drinking water, bodily fluids, minerals, chemical compounds) is analyzed for its elemental and sometimes isotopic composition. Elemental analysis can be qualitative (determining what elements are present), and it can be quantitative (determining how much of each are present) .
Pharmaceutical Intermediate
“2-(2,4-Dinitrophenyl)cyclohexanone” is also used as a pharmaceutical intermediate. An intermediate in the context of chemistry is a substance formed during a middle step of a chemical reaction between reactants and the desired product .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-(2,4-Dinitrophenyl)cyclohexanone, also known as Cyclohexanone 2,4-dinitrophenylhydrazone, is primarily used as a standard for elemental analysis and as a pharmaceutical intermediate . .
Mode of Action
It is known that dinitrophenylhydrazones, a class of compounds to which 2-(2,4-dinitrophenyl)cyclohexanone belongs, can react with carbonyl compounds (aldehydes and ketones) to form a 2,4-dinitrophenylhydrazone . This reaction is a nucleophilic addition-elimination reaction .
Biochemical Pathways
It is known that dinitrophenylhydrazones can react with carbonyl compounds, which are involved in various biochemical pathways, including glycolysis and the citric acid cycle .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
It is known that dinitrophenylhydrazones can react with carbonyl compounds to form a 2,4-dinitrophenylhydrazone . This reaction could potentially alter the function of proteins or other molecules that contain carbonyl groups.
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
2-(2,4-dinitrophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-12-4-2-1-3-10(12)9-6-5-8(13(16)17)7-11(9)14(18)19/h5-7,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZVJSALNNSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377149 | |
| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dinitrophenyl)cyclohexanone | |
CAS RN |
21442-55-7 | |
| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)



![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)

